14(15)-EpEDE is synthesized in the body through the enzymatic action of cytochrome P450 enzymes on arachidonic acid. These enzymes catalyze the conversion of arachidonic acid into various eicosanoids, including epoxyeicosatrienoic acids, which play crucial roles in cell signaling and homeostasis.
The compound is classified as an epoxide, a type of cyclic ether that contains a three-membered ring structure. It is part of the larger class of polyunsaturated fatty acids and eicosanoids, which are important signaling molecules in biological systems.
14(15)-EpEDE can be synthesized through several methods:
The enzymatic synthesis typically involves:
The molecular structure of 14(15)-EpEDE features a unique epoxide functional group at the 14 and 15 positions of the eicosatrienoic acid backbone. Its chemical formula is C20H30O3, reflecting its composition of carbon, hydrogen, and oxygen atoms.
This structure plays a critical role in its biological activity and interaction with cellular receptors.
14(15)-EpEDE participates in various biochemical reactions:
The reactivity of the epoxide group makes it susceptible to nucleophilic attack by water or other nucleophiles, leading to the formation of more stable products such as diols.
14(15)-EpEDE exerts its effects primarily through:
Studies indicate that 14(15)-EpEDE enhances nitric oxide production, contributing to its vasodilatory effects. Its mechanism involves complex signaling pathways that include phospholipase A2 activation and subsequent downstream effects on cyclic GMP levels.
Relevant data from studies show that the stability can be enhanced by proper storage conditions, minimizing degradation over time.
14(15)-EpEDE has several promising applications in scientific research:
14(15)-EpEDE [(±)13-(3-pentyl-2-oxiranyl)-8Z,11Z-tridecadienoic acid] is a monoepoxide derivative of the ω-6 polyunsaturated fatty acid (PUFA) dihomo-γ-linolenic acid (DGLA; 8Z,11Z,14Z-eicosatrienoic acid). Its molecular formula is C₂₀H₃₄O₃, with a molecular weight of 322.48 g/mol. The compound features a terminal epoxy group bridging carbons 14 and 15 (C14–C15) of the 20-carbon chain, while retaining conjugated cis double bonds at positions C8–C9 and C11–C12 [1] [3]. As an epoxyeicosatrienoic acid (EET) analog derived from DGLA, it belongs to the broader class of epoxyeicosanoids. 14(15)-EpEDE exists naturally as a racemic mixture (±), indicating the presence of both R,S and S,R enantiomers at the epoxide moiety [3]. Its structural characteristics differentiate it from arachidonic acid (AA)-derived EETs by the absence of the Δ5 double bond, resulting in a distinct biological profile [2].
Table 1: Key Chemical Identifiers of 14(15)-EpEDE
Property | Value/Description |
---|---|
Systematic Name | (±)13-(3-pentyl-2-oxiranyl)-8Z,11Z-tridecadienoic acid |
Synonyms | 14,15-EpEDE; 14,15-Epoxy-8Z,11Z-eicosadienoic acid |
Molecular Formula | C₂₀H₃₄O₃ |
Molecular Weight | 322.48 g/mol |
PubChem CID | 124518517 |
Parent Fatty Acid | Dihomo-γ-linolenic acid (DGLA, 20:3 ω-6) |
Key Functional Groups | C14–C15 epoxide; C8–C9 & C11–C12 cis double bonds |
The discovery of 14(15)-EpEDE is intertwined with the broader investigation of cytochrome P450 (CYP450) epoxygenase pathways in eicosanoid metabolism. Initially characterized in the 1980s–1990s, CYP450 enzymes were identified as catalysts for the epoxidation of PUFA double bonds, generating bioactive epoxides. While AA-derived epoxyeicosatrienoic acids (EETs) like 14,15-EET were the primary focus, parallel research revealed that DGLA—an intermediate in the ω-6 PUFA pathway—could undergo similar epoxidation [1] [3]. Early in vitro studies demonstrated that 14(15)-EpEDE could be synthesized non-enzymatically through chemical epoxidation of DGLA using strong oxidizing agents (e.g., m-chloroperoxybenzoic acid) [1]. Concurrently, biochemical assays confirmed CYP450 isoforms (e.g., CYP2C, CYP2J) as endogenous generators of this epoxide in mammalian tissues [3] [6]. Despite its structural characterization, 14(15)-EpEDE remained less studied than AA- or EPA-derived eicosanoids due to DGLA's lower abundance in cells and historical emphasis on prostanoid metabolism from DGLA (e.g., series-1 prostaglandins) [2] [6]. Its designation as a "poorly understood" mediator persists in contemporary biochemical literature [1] [3].
14(15)-EpEDE is taxonomically classified within the eicosanoid superfamily—oxygenated derivatives of 20-carbon PUFAs. It specifically belongs to:
Structurally, 14(15)-EpEDE is an analog of AA-derived 14,15-EET but lacks the Δ5 double bond. This difference reduces its double-bond count (three vs. four in EETs) and alters its three-dimensional conformation, potentially influencing receptor binding and metabolic stability [2] [6]. Unlike prostanoids (e.g., prostaglandins) or leukotrienes, epoxyeicosanoids like 14(15)-EpEDE are not synthesized via cyclooxygenase (COX) or lipoxygenase (LOX) pathways but rely solely on CYP450 activity [1] [8].
Table 2: Classification of 14(15)-EpEDE Within Major Eicosanoid Classes
Classification Level | Category | Key Features |
---|---|---|
Biosynthetic Pathway | CYP450 Epoxygenase Metabolite | Generated via CYP2C/J isoforms; non-COX/LOX |
PUFA Precursor | ω-6 Dihomo-γ-linolenic acid | 20:3 ω-6; lacks Δ5 double bond of AA |
Structural Class | Epoxyeicosatrienoic Acid | Monoepoxide; three double bonds |
Series | Eicosanoid ω-6 Series | Derived from ω-6 fatty acid DGLA |
14(15)-EpEDE exhibits greater lipid solubility than its parent fatty acid DGLA due to the introduction of the polar epoxide group. This property facilitates its incorporation into lipid membranes and carriers. Its methyl ester derivative (±)14(15)-EpEDE methyl ester is synthetically prepared to enhance lipid solubility for experimental formulations, particularly in dietary supplement studies [5]. Analytically, 14(15)-EpEDE is identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), often alongside other eicosanoids in specialized panels targeting epoxy-fatty acids. Its elution profile and mass fragmentation patterns (e.g., m/z transitions) differentiate it from regioisomers like 11,12- or 8,9-EpEDE [1] [3].
DGLA serves as the exclusive biosynthetic precursor to 14(15)-EpEDE. It is itself metabolized from γ-linolenic acid (GLA; 18:3 ω-6) via elongation by fatty acid elongase 5 (ELOVL5) [1] [3]. DGLA occupies a pivotal branch point in eicosanoid biology:
Table 3: Key DGLA-Derived Eicosanoids and Enzymatic Pathways
Eicosanoid | Enzymatic Pathway | Structural Features |
---|---|---|
PGE1 | Cyclooxygenase (COX-1/2) | Cyclopentane ring; hydroxyl/keto groups |
TXA1 | Cyclooxygenase + Thromboxane Synthase | Oxane ring; ether linkage |
15-HETrE | 15-Lipoxygenase (15-LOX) | Hydroxy group at C15 |
14(15)-EpEDE | Cytochrome P450 (CYP450) | Epoxide group at C14–C15 |
Despite its identification decades ago, 14(15)-EpEDE remains one of the least characterized eicosanoids. Key unresolved questions include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2